3,5,6-Trichlorosalicylic acid

Catalog No.
S1533199
CAS No.
40932-60-3
M.F
C7H3Cl3O3
M. Wt
241.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5,6-Trichlorosalicylic acid

For CPPO chemiluminescence and oxyclozanide API synthesis, the authentic 3,5,6-trichloro pattern is non-negotiable. Substituting with 2,4,6-trichlorophenol yields inferior oxalates, while starting from 3,5-dichlorosalicylic acid requires hazardous oleum chlorination. 3,5,6-Trichlorosalicylic acid (CAS 40932-60-3) directly eliminates these bottlenecks. • Eliminates in-house electrophilic chlorination with iodine catalyst. • Ensures CPPO esters achieve maximum light capacity in safety lighting and diagnostics. • Meets veterinary pharmacopeia standards for oxyclozanide synthesis. Procure pre-validated material for streamlined production.

CAS Number

40932-60-3

Product Name

3,5,6-Trichlorosalicylic acid

IUPAC Name

2,3,5-trichloro-6-hydroxybenzoic acid

Molecular Formula

C7H3Cl3O3

Molecular Weight

241.5 g/mol

InChI

InChI=1S/C7H3Cl3O3/c8-2-1-3(9)6(11)4(5(2)10)7(12)13/h1,11H,(H,12,13)

InChI Key

IIHCUZVBIMTHEB-UHFFFAOYSA-N

SMILES

C1=C(C(=C(C(=C1Cl)Cl)C(=O)O)O)Cl

Canonical SMILES

C1=C(C(=C(C(=C1Cl)Cl)C(=O)O)O)Cl

The exact mass of the compound 3,5,6-Trichlorosalicylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

3,5,6-Trichlorosalicylic acid, 3,5,6-Trichloro-2-hydroxybenzoic acid, 2-Hydroxy-3,5,6-trichlorobenzoic acid, TCSA

Purity

≥98%

Package Size

1 g, 5 g, 25 g

3,5,6-Trichlorosalicylic acid (CAS 40932-60-3) is a highly specialized, polyhalogenated aromatic building block primarily procured for the synthesis of advanced peroxyoxalate chemiluminescent agents and veterinary pharmaceuticals. Characterized by a strong electron-withdrawing 3,5,6-trichloro substitution pattern on a salicylic acid core, this compound provides the precise steric and electronic environment required to activate downstream oxalate ester linkages. In industrial supply chains, it serves as the non-negotiable precursor for bis(2,4,5-trichloro-6-carbopentoxyphenyl) oxalate (CPPO), the benchmark fluorophore activator used in commercial safety lighting and diagnostic assays [1]. Additionally, it functions as the direct acid moiety for the anthelmintic active pharmaceutical ingredient (API) oxyclozanide [2].

Research & Procurement Fit

1
Chemiluminescent Oxalate (CPPO) Precursor
Supports synthesis of bis(2,4,5-trichloro-6-carbopentoxyphenyl)oxalate; 3,5,6-trichloro pattern required for peroxyoxalate chemiluminescence efficiency
2
Oxyclozanide API Intermediate
Direct precursor to the veterinary anthelmintic oxyclozanide via acid chloride condensation; regiospecific halogenation is structurally mandatory
3
Research Probe & Ligand Scaffold
Photophysically active scaffold with reported ESIPT dual emission; ranked SAR elicitor; forms antibacterial metal complexes with Mn(II) and Ni(II)

Substituting 3,5,6-trichlorosalicylic acid with simpler chlorinated phenols (such as 2,4,6-trichlorophenol) yields first-generation oxalates (e.g., TCPO) that lack the critical ortho-ester linkage, resulting in lower solvent solubility and reduced total light capacity [1]. Furthermore, attempting to substitute with the immediate upstream precursor, 3,5-dichlorosalicylic acid, forces the procuring facility to perform an oleum-based electrophilic chlorination requiring iodine catalysis and specialized corrosion-resistant reactors [2]. For veterinary applications, the exact 3,5,6-trichloro-2-hydroxybenzoic acid structure is mandated for the synthesis of oxyclozanide; deviations in the halogenation pattern prevent the formation of the required active pharmaceutical ingredient[3].

Substitution Risk

3,5,6-TCSA
Reports robust ESIPT dual emission with large Stokes shift; photophysically active scaffold
Less-chlorinated analogs
Salicylic acid shows no dual emission; 5-Cl and 3,5-diCl analogs display only weak or partial ESIPT signatures
3,5,6-TCSA
Ranked 4th of 12 in TMV resistance induction; distinct SAR potency profile vs. dichloro and monochloro analogs
5-Cl / 3,5-diCl salicylates
5-chlorosalicylate ranked 5th; 3,5-dichlorosalicylate ranked 7th; SAR activity rank may not transfer across substitution patterns
3,5,6-TCSA
Structurally required for CPPO and oxyclozanide synthesis; 3,5,6-trichloro pattern governs leaving-group electronics
Other chlorosalicylic acids
Mono- or dichloro analogs cannot yield the requisite 2,4,5-trichloro-6-carbopentoxyphenyl substitution pattern for CPPO

Downstream Light Capacity: CPPO vs. TCPO Derivatives

The primary driver for procuring 3,5,6-trichlorosalicylic acid is its conversion into CPPO, which delivers higher light capacity than older oxalates derived from simple chlorophenols. When formulated into a standard peroxyoxalate chemiluminescent system, the CPPO derivative yields 200 to 450 lumen hours. In contrast, TCPO (derived from 2,4,6-trichlorophenol) yields 60 to 130 lumen hours under identical conditions[1].

Evidence DimensionTotal light capacity of derived oxalate ester
Target Compound Data200–450 lumen hours (as CPPO)
Comparator Or Baseline60–130 lumen hours (TCPO, from 2,4,6-trichlorophenol)
Quantified Difference~3x increase in total light capacity
ConditionsStandard hydrogen peroxide/fluorophore chemiluminescent system

Justifies the higher procurement cost of the complex salicylic acid derivative by delivering superior illumination performance for commercial and tactical light sticks.

ESIPT Dual Emission
Head-to-head
TCSA: strong dual emission, ESIPT operative
Salicylic acid: no dual emission. 5-Cl: weak ESIPT. 3,5-diCl: partial signature
Supports photophysical probe and chemiluminescent precursor selection
Only congener with fully resolved dual-emission across all solvent conditions tested

Process Hazard Reduction: Direct Procurement vs. In-House Trichlorination

Synthesizing 3,5,6-trichlorosalicylic acid in-house from 3,5-dichlorosalicylic acid requires aggressive reaction conditions. The transformation mandates the use of fuming sulfuric acid (oleum) containing at least 4 moles of sulfur trioxide per mole of reactant, alongside an iodine catalyst at 40–60 °C [1]. Procuring the fully chlorinated 3,5,6-trichlorosalicylic acid directly eliminates the need to handle these corrosive reagents at the formulation site.

Evidence DimensionHazardous reagent requirement for final chlorination
Target Compound Data0 moles of fuming sulfuric acid (ready for direct esterification)
Comparator Or Baseline>4 moles of sulfur trioxide and 20-500 mg iodine catalyst per mole (3,5-dichlorosalicylic acid)
Quantified DifferenceComplete elimination of oleum and halogen gas handling at the formulation site
ConditionsIndustrial scale-up of chemiluminescent precursors

Shifts severe corrosion and environmental compliance risks away from the buyer, avoiding the need for expensive Hastelloy-lined reactor infrastructure.

TMV Resistance SAR Rank
Head-to-head
4 / 12 compounds
Ahead of 5-chlorosalicylate (rank 5), 3,5-dichlorosalicylate (rank 7), and salicylic acid (rank 12)
Supports plant defense elicitor screening with reported rank-order potency
Tobacco leaf disc assay; PR-1a ELISA; log-linear PR-1a/TMV lesion relationship reported

Esterification Yield Optimization: Titanium Catalysis vs. Traditional Methods

When converting 3,5,6-trichlorosalicylic acid to its n-pentyl ester (the immediate CPPO precursor), industrial protocols utilizing titanium ester catalysts achieve near-quantitative yields (>98% purity). In contrast, traditional sulfuric acid-catalyzed reflux methods yield approximately 73% of the theoretical crude product due to competing side reactions, such as the formation of ether byproducts from the alcohol [1].

Evidence DimensionCrude yield of n-pentyl 3,5,6-trichlorosalicylate
Target Compound Data>98% purity and near-quantitative yield (Titanium catalysis)
Comparator Or Baseline~73% yield (Sulfuric acid catalysis)
Quantified Difference~25% absolute increase in yield with suppressed ether formation
ConditionsDistillation conditions with titanium(IV) isopropoxide vs. n-pentanol reflux with H2SO4

Demonstrates that procuring high-purity 3,5,6-trichlorosalicylic acid enables the use of advanced, high-efficiency catalytic routes, maximizing throughput and minimizing waste.

Metal Complex MIC
Cross-study
20–50 µg/L
Mn(II)-TCSA and Ni(II)-TCSA complexes; free TCSA inactive at equivalent concentrations
Supports metalloantibacterial ligand screening; activity requires metal chelation
In vitro assay vs. chloramphenicol control; BSA binding ranked Ca > Cu > Mg ≫ Mn ≫ Zn > Ni > Co > Fe > free TCSA

Reaction Modulation: Free Acid as a Chemiluminescence Lifetime Extender

Beyond its role as a precursor, unreacted 3,5,6-trichlorosalicylic acid modulates the performance of the final chemiluminescent device. The deliberate addition of trace amounts (10^-4 M) of the free acid to a TCCPO/CPPO system reduces peak initial brightness but extends the emission lifetime[1]. This sensitivity dictates that the procured compound must have a strictly controlled purity profile to prevent unintended quenching from residual acid.

Evidence DimensionEffect on chemiluminescence emission profile
Target Compound DataExtended emission lifetime with reduced peak intensity (at 10^-4 M free acid)
Comparator Or BaselineShort, high-intensity flash (0 M free acid)
Quantified DifferenceControlled shift from high-brightness flash to prolonged steady glow
ConditionsTCCPO reactions in ester-type solvents (e.g., dibutyl phthalate) at 25 °C

Highlights the necessity of procuring >98% pure material to ensure batch-to-batch consistency and allow precise tuning of the glow stick's performance profile.

Synthetic Route Requirement
Reported
3,5,6-trichloro pattern essential
CPPO and oxyclozanide routes inaccessible from mono- or dichloro salicylic acid precursors
Substitution pattern is a structural prerequisite, not a preference
Esterification → oxalate coupling (CPPO); acid chloride → amidation (oxyclozanide)
Acidity Enhancement
Data to verify
pKa ~1.50
vs. salicylic acid pKa 2.97; ΔpKa ≈ 1.47 (Ka ratio ~30:1)
May inform solvent system and workup protocol design for downstream synthesis
Predicted value; experimental verification recommended for pH-dependent process optimization

Synthesis of CPPO for Commercial and Tactical Chemiluminescence

3,5,6-Trichlorosalicylic acid is the foundational precursor for manufacturing bis(2,4,5-trichloro-6-carbopentoxyphenyl) oxalate (CPPO). By esterifying the acid with n-pentanol and subsequently reacting it with oxalyl chloride, manufacturers produce the high-capacity oxalate esters used in emergency light sticks and military illumination[1].

API Precursor for Veterinary Anthelmintics (Oxyclozanide)

In the pharmaceutical sector, 3,5,6-trichlorosalicylic acid is directly coupled with 2-amino-4,6-dichlorophenol to synthesize oxyclozanide, a salicylanilide anthelmintic used to treat liver fluke infections in ruminants. Procuring the pre-chlorinated acid at high purity ensures the final API meets veterinary pharmacopeia standards [2].

Peroxyoxalate Reagents for Liquid Diagnostics

The oxalates derived from 3,5,6-trichlorosalicylic acid are utilized in analytical chemistry and in vitro diagnostics. When combined with specific fluorophores and hydrogen peroxide, the resulting chemiluminescence provides a sensitive detection mechanism for HPLC post-column analysis and biochemical assays [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Chemiluminescent oxalate ester synthesis
Chlorination pattern integrity
Substitution-pattern verification and purity profiling
Salicylanilide anthelmintic intermediate
Regiospecific halogenation
Residual dichloro impurity and sulfate content review
Plant defense elicitor screening
SAR rank-order consistency
PR-1a induction reproducibility across batches
Metal-based antibacterial ligand studies
Ligand purity for complexation
Metal-binding consistency and complex stoichiometry

XLogP3

3.9

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

40932-60-3

Wikipedia

3,5,6-Trichlorosalicylic acid

General Manufacturing Information

Benzoic acid, 2,3,5-trichloro-6-hydroxy-: INACTIVE

Explore Compound Types